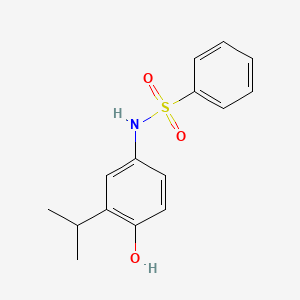
N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as DPI-3290, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPI-3290 belongs to the class of urea derivatives and has been studied for its biochemical and physiological effects on various cellular processes. In
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea involves the inhibition of specific enzymes and signaling pathways in cells. N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to inhibit the activity of protein kinases, which are involved in cell growth and signaling. Additionally, N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways. By inhibiting these enzymes, N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea can modulate cellular processes and reduce disease progression.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. In immune cells, N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurons, N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to enhance synaptic plasticity and reduce neuroinflammation.
实验室实验的优点和局限性
One advantage of using N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to target specific cellular processes and study their effects on disease progression. Additionally, N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have low toxicity and high stability, making it suitable for long-term studies. However, one limitation of using N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to study its effects on different cell types and tissues to better understand its mechanisms of action. Additionally, future studies could investigate the use of N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea in combination with other drugs or therapies to enhance its efficacy. Finally, the development of new synthesis methods for N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea could improve its yield and purity, making it more accessible for research and potential clinical use.
Conclusion
In conclusion, N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea is a promising chemical compound that has been studied for its potential therapeutic applications in various diseases. Its specificity for certain enzymes and signaling pathways, low toxicity, and high stability make it suitable for long-term studies. Future research directions could explore its potential therapeutic applications in other diseases, study its effects on different cell types and tissues, investigate its use in combination with other drugs or therapies, and develop new synthesis methods to improve its yield and purity.
合成方法
The synthesis of N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea involves the reaction of 2,4-dimethoxyaniline with 6-methyl-2-pyridinecarboxylic acid, followed by the addition of carbonyldiimidazole and N-methyl-N-(trimethylsilyl)trifluoroacetamide. The resulting product is then treated with urea to yield N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea. This method has been optimized to produce high yields and purity of N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea.
科学研究应用
N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In inflammation research, N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been studied for its anti-inflammatory effects on immune cells. In neurodegenerative disorder research, N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-5-4-6-14(16-10)18-15(19)17-12-8-7-11(20-2)9-13(12)21-3/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEKIHLYSCXUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669091 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(6-methylpyridin-2-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5641358.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B5641386.png)
![N-methyl-4-{[(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B5641395.png)
![3-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}phenol](/img/structure/B5641401.png)
amino]acetic acid](/img/structure/B5641409.png)
![N-[3-(acetylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5641412.png)




![4-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl methoxyacetate](/img/structure/B5641438.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(4-methoxybenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5641443.png)
![N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride](/img/structure/B5641451.png)
![[1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5641458.png)